{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone
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Overview
Description
The compound {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHANONE is a complex organic molecule that features a combination of pyrazole, piperazine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole moiety can be synthesized through the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions . The piperazine derivative is then prepared by reacting piperazine with the pyrazole intermediate in the presence of a suitable catalyst . Finally, the phenyl group is introduced through a nucleophilic substitution reaction with 4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl methanone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
The compound {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings, with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases, or acids as catalysts.
Major Products Formed
Oxidation: Corresponding oxides of the pyrazole and phenyl groups.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
In medicine, the compound is explored for its therapeutic potential. Its unique chemical properties may lead to the development of new medications with improved efficacy and reduced side effects .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The pyrazole and piperazine moieties are known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the piperazine and phenyl groups.
Piperazine derivatives: Compounds with similar piperazine moieties but different substituents on the nitrogen atoms.
Phenyl methanone derivatives: Compounds with similar phenyl methanone structures but different substituents on the phenyl ring.
Uniqueness
The uniqueness of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHANONE lies in its combination of pyrazole, piperazine, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H26F4N4O2 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methanone |
InChI |
InChI=1S/C21H26F4N4O2/c1-15-18(11-27(2)26-15)12-28-7-9-29(10-8-28)19(30)17-5-3-16(4-6-17)13-31-14-21(24,25)20(22)23/h3-6,11,20H,7-10,12-14H2,1-2H3 |
InChI Key |
TZABTUGCEVTCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)COCC(C(F)F)(F)F)C |
Origin of Product |
United States |
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